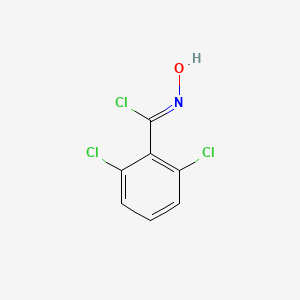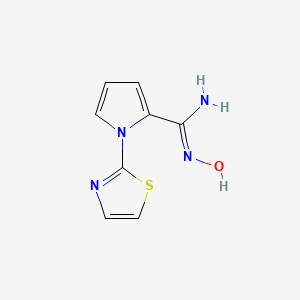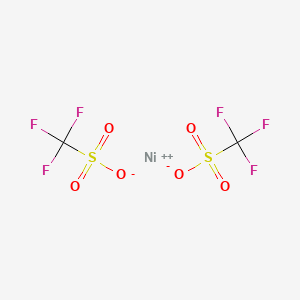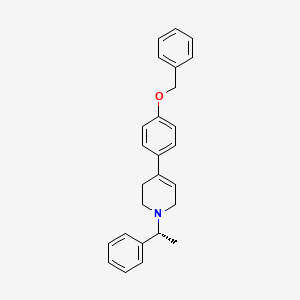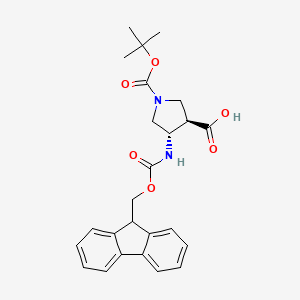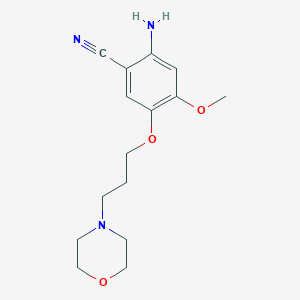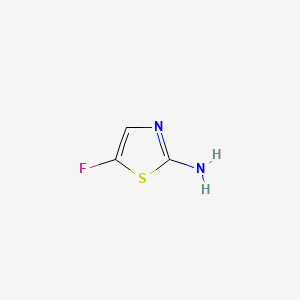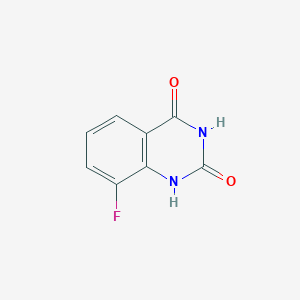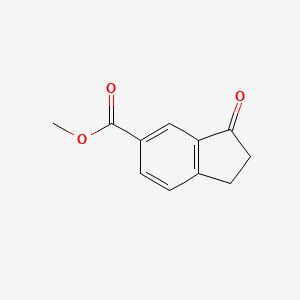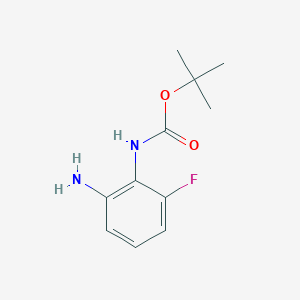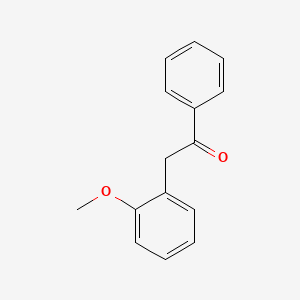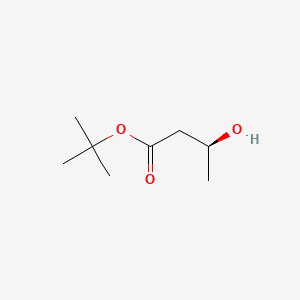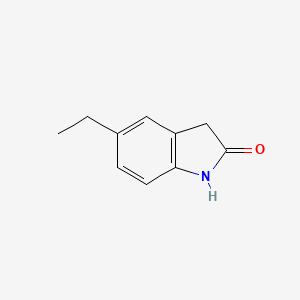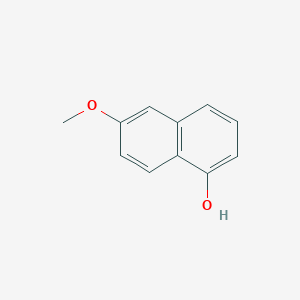
6-Méthoxynaphtalène-1-ol
Vue d'ensemble
Description
6-Methoxynaphthalen-1-ol, also known as 6-methoxy-1-naphthol, is a chemical compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.2 g/mol . It is a solid at room temperature and is characterized by its methoxy group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
6-Methoxynaphthalen-1-ol has several scientific research applications:
Mécanisme D'action
Mode of Action
It has been suggested that some derivatives of this compound may have potential antibacterial activity . The exact mechanism of interaction with its targets and the resulting changes are yet to be elucidated.
Result of Action
Some studies suggest that derivatives of this compound may exhibit antibacterial activity .
Analyse Biochimique
Biochemical Properties
6-Methoxynaphthalen-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. These interactions often involve the hydroxylation of the compound, leading to the formation of more hydrophilic metabolites . Additionally, 6-Methoxynaphthalen-1-ol can bind to certain proteins, influencing their structure and function.
Cellular Effects
6-Methoxynaphthalen-1-ol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 6-Methoxynaphthalen-1-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 6-Methoxynaphthalen-1-ol can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, 6-Methoxynaphthalen-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxynaphthalen-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxynaphthalen-1-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 6-Methoxynaphthalen-1-ol can lead to cumulative effects on cellular processes, which may differ from short-term effects.
Dosage Effects in Animal Models
The effects of 6-Methoxynaphthalen-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects . For instance, high doses of 6-Methoxynaphthalen-1-ol have been associated with liver toxicity in animal studies. It is crucial to determine the appropriate dosage to avoid adverse effects and achieve the desired therapeutic outcomes.
Metabolic Pathways
6-Methoxynaphthalen-1-ol is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, it can conjugate with glucuronic acid, sulfate, or glutathione, leading to the formation of more water-soluble metabolites that are easily excreted from the body.
Transport and Distribution
The transport and distribution of 6-Methoxynaphthalen-1-ol within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-Methoxynaphthalen-1-ol within tissues can vary depending on the tissue type and the presence of specific transporters.
Subcellular Localization
6-Methoxynaphthalen-1-ol exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of 6-Methoxynaphthalen-1-ol often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynaphthalen-1-ol: Similar in structure but with the methoxy group at a different position.
6-Methoxynaphthalen-2-ol: Another isomer with the hydroxyl group at a different position.
Naphthol: The parent compound without the methoxy group.
Uniqueness
6-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways and research applications.
Propriétés
IUPAC Name |
6-methoxynaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPSENSUXVOOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451645 | |
| Record name | 6-methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22604-07-5 | |
| Record name | 6-methoxy-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
